

2-Amino-2-(2-fluorophenyl)ethanol: An In-Depth Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-2-(2-fluorophenyl)ethanol

Cat. No.: B112136

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(2-fluorophenyl)ethanol is a fluorinated derivative of phenylglycinol. The introduction of a fluorine atom to the phenyl ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. While specific research on **2-Amino-2-(2-fluorophenyl)ethanol** is limited in publicly available literature, this guide provides a comprehensive overview based on established principles of medicinal chemistry and synthetic organic chemistry, drawing parallels from closely related compounds. This document aims to serve as a foundational resource for researchers interested in the potential applications of this and similar molecules in drug discovery and development.

Physicochemical Properties

Quantitative data for **2-Amino-2-(2-fluorophenyl)ethanol** is not readily available in dedicated studies. However, based on its structure, we can infer certain properties. The presence of the fluorine atom at the ortho position of the phenyl ring is expected to influence its electronic and conformational properties.

Property	Predicted Value/Characteristic	Source/Basis
Molecular Formula	C8H10FNO	
Molecular Weight	155.17 g/mol	
pKa (Amine)	~9-10	Inferred from similar amino alcohols
LogP	~1.0-2.0	Inferred from calculated values of similar structures
Solubility	Likely soluble in organic solvents and aqueous acid	Based on the presence of amino and hydroxyl groups
Chirality	Exists as a racemic mixture unless resolved	Contains a chiral center at the carbon bearing the amino and hydroxyl groups

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Amino-2-(2-fluorophenyl)ethanol** is not documented in readily accessible literature, a plausible synthetic route can be conceptualized based on established methods for the preparation of related 2-amino-2-arylethanols. A common and effective method involves the reduction of a corresponding α -amino ketone.

Hypothetical Synthetic Pathway

A potential synthetic route is outlined below. This pathway is illustrative and would require optimization for practical application.

[Click to download full resolution via product page](#)

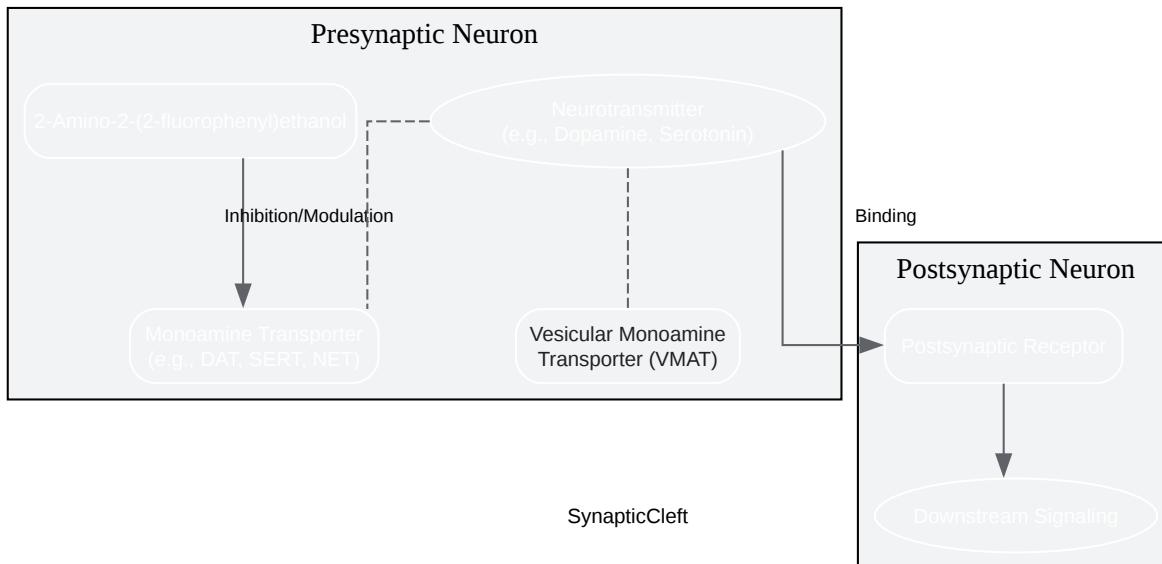
Caption: A potential synthetic route to **2-Amino-2-(2-fluorophenyl)ethanol**.

Illustrative Experimental Protocol

Step 1: Synthesis of α -Bromo-2-fluoroacetophenone To a solution of 2-fluoroacetophenone in a suitable solvent (e.g., diethyl ether or acetic acid), a brominating agent such as bromine (Br_2) or N-bromosuccinimide (NBS) is added portion-wise, often in the presence of a catalytic amount of acid (e.g., HBr). The reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium bisulfite to quench excess bromine, followed by extraction and purification (e.g., column chromatography or recrystallization) to yield the α -bromo ketone.

Step 2: Synthesis of α -Azido-2-fluoroacetophenone The α -bromo ketone is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetone, and sodium azide (NaN_3) is added. The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC). The product is then isolated by extraction and purified.

Step 3: Synthesis of 2-Amino-2-(2-fluorophenyl)acetophenone The α -azido ketone is reduced to the corresponding α -amino ketone. This can be achieved through catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or by using a reducing agent like triphenylphosphine followed by hydrolysis (Staudinger reaction). The resulting α -amino ketone is then purified.


Step 4: Synthesis of **2-Amino-2-(2-fluorophenyl)ethanol** The final step involves the reduction of the ketone functionality of the α -amino ketone to a hydroxyl group. A mild reducing agent such as sodium borohydride (NaBH_4) in a protic solvent like methanol or ethanol is typically used to avoid reduction of other functional groups. The reaction progress is monitored by TLC. After completion, the reaction is quenched, and the product is extracted and purified to yield **2-Amino-2-(2-fluorophenyl)ethanol**.

Potential Biological Activity and Signaling Pathways

The biological activity of **2-Amino-2-(2-fluorophenyl)ethanol** has not been specifically reported. However, the phenylglycinol scaffold is present in numerous biologically active molecules, including neurotransmitter reuptake inhibitors and agonists/antagonists of various receptors. The introduction of fluorine can modulate these activities.

Hypothesized Mechanism of Action

Based on its structural similarity to known neuroactive compounds, **2-Amino-2-(2-fluorophenyl)ethanol** could potentially interact with monoamine transporters or receptors in the central nervous system.

[Click to download full resolution via product page](#)

Caption: Hypothesized interaction with monoamine transporters.

Conclusion

2-Amino-2-(2-fluorophenyl)ethanol represents an interesting, yet underexplored, molecule with potential for applications in medicinal chemistry. This guide provides a theoretical framework for its synthesis and potential biological activity based on the known chemistry and pharmacology of related compounds. Further experimental investigation is necessary to fully elucidate its properties and potential as a lead compound in drug discovery. The provided synthetic routes and hypothesized mechanisms of action are intended to serve as a starting point for future research in this area.

- To cite this document: BenchChem. [2-Amino-2-(2-fluorophenyl)ethanol: An In-Depth Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b112136#discovery-and-history-of-2-amino-2-2-fluorophenyl-ethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com